molecular formula C12H14O2 B1632692 Isopropyl cinnamate CAS No. 7780-06-5

Isopropyl cinnamate

Cat. No. B1632692
CAS RN: 7780-06-5
M. Wt: 190.24 g/mol
InChI Key: RGACABDFLVLVCT-UHFFFAOYSA-N
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Description

Isopropyl cinnamate is used as a flavoring and fragrance ingredient . It is one of the key constituents of the essential oil of Fortunella crassifolia peel . It shows promising potential as a mosquito repellant and as an antifeedant for the pine weevil .


Synthesis Analysis

While specific synthesis methods for Isopropyl cinnamate were not found, a related compound, Methyl cinnamate, has been synthesized via the Heck reaction under green conditions . This method involves the examination of reaction temperature, applied current intensity, and reaction time .


Molecular Structure Analysis

The molecular formula of Isopropyl cinnamate is C12H14O2 . Its molecular weight is 190.24 .


Chemical Reactions Analysis

While specific chemical reactions involving Isopropyl cinnamate were not found, a related compound, Methyl cinnamate, has been synthesized via the Heck reaction . This reaction is widely used for synthesizing diverse compounds .


Physical And Chemical Properties Analysis

Isopropyl cinnamate has a refractive index of n20/D 1.546 (lit.) . Its boiling point is 273 °C (lit.) , and its density is 1.02 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety and Hazards

In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition .

Mechanism of Action

Target of Action

Isopropyl cinnamate, a derivative of cinnamic acid, exhibits antimicrobial activity against pathogenic fungi and bacteria . The primary targets of isopropyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . In Candida albicans, the most likely targets are caHOS2 and caRPD3, while in Staphylococcus aureus, the most likely target is saFABH .

Mode of Action

Isopropyl cinnamate interacts directly with its targets, leading to changes in the fungal plasmatic membrane and the cell wall . This interaction disrupts the normal function of these structures, inhibiting the growth and reproduction of the microorganisms .

Biochemical Pathways

Isopropyl cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

The world health organization has stated that there is no safety concern at current levels of intake when isopropyl cinnamate is used as a flavoring agent .

Result of Action

The result of isopropyl cinnamate’s action is the inhibition of microbial growth and reproduction . It has been found to have fungicidal and bactericidal effects, with minimum fungicidal concentration (MFC) to minimum inhibitory concentration (MIC) ratios of less than or equal to 4 .

Action Environment

The action of isopropyl cinnamate can be influenced by environmental factors. For instance, in a study investigating the larvicidal potential of cinnamic acid derivatives, it was found that certain compounds, including isopropyl cinnamate, presented stronger larvicidal action under specific conditions . .

properties

IUPAC Name

propan-2-yl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACABDFLVLVCT-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064809
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless viscous liquid, balsamic, sweet and dry amber type odour
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.020-1.027
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopropyl cinnamate

CAS RN

7780-06-5, 60512-85-8
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of isopropyl cinnamate?

A1: Isopropyl cinnamate is primarily used as a fragrance ingredient and flavoring agent. It possesses a sweet, balsamic odor reminiscent of cinnamon, making it a popular choice in perfumes, cosmetics, and food products. [, ]

Q2: Can isopropyl cinnamate be synthesized in an environmentally friendly way?

A2: Yes, recent research has explored green chemistry approaches for isopropyl cinnamate synthesis. Microwave-assisted synthesis using solid acid catalysts like Ga2O3/SO42-/ZrO2 [] or macroporous resin catalysts like CAT-601 [] offer efficient and eco-friendly alternatives to traditional methods. These approaches minimize waste generation and reduce the reliance on harsh chemicals.

Q3: What is the mechanism of isopropyl cinnamate synthesis using solid acid catalysts?

A3: The synthesis involves an esterification reaction between cinnamic acid and isopropyl alcohol. Solid acid catalysts like Ga2O3/SO42-/ZrO2 act as heterogeneous catalysts, providing active sites for the reaction to occur. The acidic sites protonate the carbonyl group of cinnamic acid, making it more susceptible to nucleophilic attack by the isopropyl alcohol. This forms a tetrahedral intermediate, which then loses water to yield isopropyl cinnamate. []

Q4: Has the antidiabetic potential of isopropyl cinnamate been investigated?

A4: Yes, one study investigated the in vitro antidiabetic activity of isopropyl cinnamate. The research showed promising results, with isopropyl cinnamate exhibiting significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential for this compound in managing blood sugar levels, although further research is needed. []

Q5: Are there any known toxicity concerns associated with isopropyl cinnamate?

A5: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of isopropyl cinnamate as a fragrance ingredient. [] While specific toxicity data from the provided abstracts is limited, fragrance ingredients, including isopropyl cinnamate, are typically used in low concentrations, and their safety is extensively evaluated by regulatory bodies.

Q6: How does the structure of isopropyl cinnamate relate to its activity?

A6: While specific Structure-Activity Relationship (SAR) studies for isopropyl cinnamate weren't detailed in the provided abstracts, it's known that modifications to the aromatic ring or the ester side chain can influence its physicochemical properties and potentially its biological activity. [] For example, polymers with varying properties can be created by substituting the isopropyl group with other secondary alkyl groups like s-butyl or cyclohexyl. []

Q7: What analytical techniques are used to characterize isopropyl cinnamate?

A7: Common techniques include infrared spectroscopy (IR) to identify functional groups, gas chromatography-mass spectrometry (GC-MS) for compound identification and purity analysis, and nuclear magnetic resonance (NMR) for structural elucidation. [, ]

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